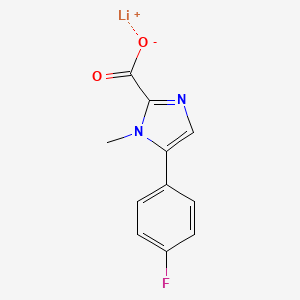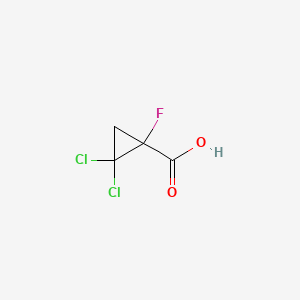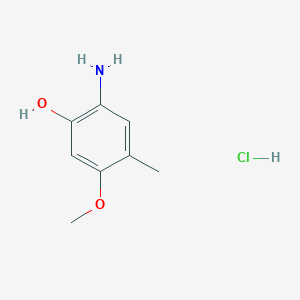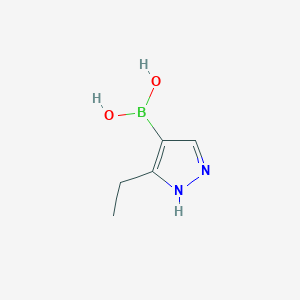
4-(3-Hydroxypyrrolidino)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Attachment to the Phenyl Ring: The hydroxypyrrolidine moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicinal chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with other molecules.
作用機序
The mechanism of action of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The hydroxypyrrolidine moiety can also interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the hydroxypyrrolidine moiety, making it less versatile in biological applications.
[4-(3-aminopyrrolidin-1-yl)phenyl]boronic acid: Similar structure but with an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic ester: An ester derivative that may have different solubility and stability properties.
Uniqueness
The presence of both the boronic acid group and the hydroxypyrrolidine moiety in [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
特性
分子式 |
C10H14BNO3 |
|---|---|
分子量 |
207.04 g/mol |
IUPAC名 |
[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13-15H,5-7H2 |
InChIキー |
JKRHOCRIUDIWBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2CCC(C2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)



![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)

methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

